molecular formula C7H17N3O B3045668 Urea, N-[3-(dimethylamino)propyl]-N'-methyl- CAS No. 111681-36-8

Urea, N-[3-(dimethylamino)propyl]-N'-methyl-

Cat. No.: B3045668
CAS No.: 111681-36-8
M. Wt: 159.23 g/mol
InChI Key: DVTFRYSPSUHKQU-UHFFFAOYSA-N
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Description

Urea, N-[3-(dimethylamino)propyl]-N’-methyl- is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a urea group attached to a dimethylamino propyl chain and a methyl group, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-[3-(dimethylamino)propyl]-N’-methyl- typically involves the reaction of dimethylaminopropylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Dimethylaminopropylamine+Methyl isocyanateUrea, N-[3-(dimethylamino)propyl]-N’-methyl-\text{Dimethylaminopropylamine} + \text{Methyl isocyanate} \rightarrow \text{Urea, N-[3-(dimethylamino)propyl]-N'-methyl-} Dimethylaminopropylamine+Methyl isocyanate→Urea, N-[3-(dimethylamino)propyl]-N’-methyl-

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions of temperature and pressure. The process is designed to maximize yield and purity while minimizing by-products and waste.

Types of Reactions:

    Oxidation: Urea, N-[3-(dimethylamino)propyl]-N’-methyl- can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often under the influence of catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts such as palladium on carbon, specific solvents like dichloromethane.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Urea, N-[3-(dimethylamino)propyl]-N’-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urea derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, N-[3-(dimethylamino)propyl]-N’-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

  • Urea, N-[3-(dimethylamino)propyl]-N’-ethyl-
  • Urea, N-[3-(dimethylamino)propyl]-N’-propyl-
  • Urea, N-[3-(dimethylamino)propyl]-N’-butyl-

Comparison: Urea, N-[3-(dimethylamino)propyl]-N’-methyl- is unique due to its specific methyl group, which influences its reactivity and interaction with other molecules. Compared to its ethyl, propyl, and butyl analogs, the methyl derivative may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O/c1-8-7(11)9-5-4-6-10(2)3/h4-6H2,1-3H3,(H2,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTFRYSPSUHKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549198
Record name N-[3-(Dimethylamino)propyl]-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111681-36-8
Record name N-[3-(Dimethylamino)propyl]-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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